Prazosin Prazosin Prazosin is a member of the class of piperazines that is piperazine substituted by a furan-2-ylcarbonyl group and a 4-amino-6,7-dimethoxyquinazolin-2-yl group at positions 1 and 4 respectively. It has a role as an antihypertensive agent, an alpha-adrenergic antagonist and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a member of piperazines, a member of quinazolines, a member of furans, a monocarboxylic acid amide and an aromatic ether.
Prazosin is a drug used to treat hypertension. Prazosin is marketed by Pfizer and was initially approved by the FDA in 1988. It belongs to the class of drugs known as alpha-1 antagonists. Recently, many studies have evaluated the benefits of this drug in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares.
Prazosin is an alpha-Adrenergic Blocker. The mechanism of action of prazosin is as an Adrenergic alpha-Antagonist.
Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.
A selective adrenergic alpha-1 antagonist used in the treatment of HEART FAILURE; HYPERTENSION; PHEOCHROMOCYTOMA; RAYNAUD DISEASE; PROSTATIC HYPERTROPHY; and URINARY RETENTION.
See also: Prazosin Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 19216-56-9
VCID: VC0003693
InChI: InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4 g/mol

Prazosin

CAS No.: 19216-56-9

Cat. No.: VC0003693

Molecular Formula: C19H21N5O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Prazosin - 19216-56-9

CAS No. 19216-56-9
Molecular Formula C19H21N5O4
Molecular Weight 383.4 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Standard InChI Key IENZQIKPVFGBNW-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Boiling Point 638.366
Melting Point 277-280
279 °C

Chemical Structure and Physicochemical Properties

Prazosin (IUPAC name: 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine) belongs to the n-arylpiperazine class of organic compounds, characterized by a quinazoline core fused with a piperazine ring . Its molecular formula (C₁₉H₂₁N₅O₄) confers both hydrophilic and lipophilic properties, enabling efficient transmembrane passage while maintaining sufficient aqueous solubility for oral bioavailability .

The compound's crystalline structure features two methoxy groups at positions 6 and 7 of the quinazoline ring, which enhance receptor binding specificity through steric interactions with α1-adrenergic receptor subtypes . X-ray diffraction studies reveal that the furan carbonyl group at the piperazine nitrogen creates optimal spatial orientation for competitive antagonism at adrenergic receptors .

Table 1: Key Physicochemical Parameters of Prazosin

PropertyValueSource
Molecular Weight383.4011 g/mol
logP (Octanol-Water)1.92
Water Solubility3.1 mg/mL
Protein Binding97%
Plasma Half-Life2-3 hours
Bioavailability50-70%

Mechanism of Action: Molecular Targets and Hemodynamic Effects

Prazosin exerts its therapeutic effects through competitive inhibition of postsynaptic α1-adrenergic receptors, with particular affinity for the α1A and α1B subtypes . This selective antagonism prevents norepinephrine-induced vasoconstriction, reducing peripheral vascular resistance by 15-25% in normotensive patients and up to 40% in hypertensive individuals .

The drug's hemodynamic profile demonstrates unique characteristics compared to non-selective α-blockers:

  • Precapillary Resistance Vessels: Causes significant dilation of arterioles (diameter <100 μm), reducing systemic vascular resistance without compromising venous return

  • Capacitance Vessels: Minimal effect on venular tone, preventing orthostatic hypotension through maintained venous pooling capacity

  • Cardiac Effects: Lacks direct inotropic or chronotropic action, though reflex tachycardia may occur in 5-10% of patients during dose initiation

Electrophysiological studies demonstrate prazosin's additional activity as a voltage-gated inwardly rectifying potassium channel (KCNH2) inhibitor at supratherapeutic concentrations, though the clinical relevance remains unclear .

Pharmacokinetic Profile and Metabolic Fate

The absorption and distribution kinetics of prazosin follow linear pharmacokinetics across its therapeutic dose range (1-20 mg/day) . After oral administration, peak plasma concentrations (Cₘₐₓ) of 20-30 ng/mL occur at 2-3 hours post-dose, with steady-state achieved within 48 hours of regular dosing .

Key Metabolic Pathways:

  • Phase I: Hepatic demethylation via CYP3A4/5 isoforms produces 6-O-desmethylprazosin (active metabolite with 30% parent drug potency)

  • Phase II: Glucuronidation of parent drug and metabolites accounts for 70% of excreted products

  • Enterohepatic Recirculation: Secondary plasma concentration peaks at 5-8 hours post-dose suggest significant biliary reabsorption

Renal impairment (CrCl <30 mL/min) increases AUC by 40-60% through reduced metabolic clearance, necessitating dose adjustments in severe chronic kidney disease . Conversely, hepatic dysfunction prolongs elimination half-life to 5-8 hours, requiring 50% dose reduction in Child-Pugh B/C cirrhosis .

Therapeutic Applications and Clinical Efficacy

Hypertension Management

As the first selective α1-blocker approved for hypertension, prazosin reduces systolic/diastolic blood pressure by 15-25/10-15 mmHg at doses of 6-15 mg/day . Its position in treatment algorithms has evolved with the advent of newer antihypertensives, but it remains particularly effective in:

  • Resistant hypertension with sympathetic overactivity

  • Hypertensive patients with benign prostatic hyperplasia (concurrent α1-blockade improves urinary flow rates by 30-40%)

  • Pheochromocytoma crisis management (combined with β-blockers)

Table 2: Comparative Antihypertensive Efficacy in Stage 2 Hypertension

ParameterPrazosin (10 mg)Hydrochlorothiazide (25 mg)Atenolol (50 mg)
SBP Reduction22 ± 5 mmHg15 ± 4 mmHg18 ± 3 mmHg
DBP Reduction14 ± 3 mmHg8 ± 2 mmHg12 ± 2 mmHg
24-hr MAP Control18% Improvement12% Improvement15% Improvement
Data adapted from multicenter trials

Investigational Uses and Emerging Applications

Recent clinical research has expanded prazosin's therapeutic horizon beyond cardiovascular medicine:

Alcohol Use Disorder (AUD):
A 12-week double-blind trial (N=80) demonstrated prazosin's superiority over placebo in reducing heavy drinking days (0.8 vs. 0.3 day reduction/week, p=0.01) . The number needed to treat (NNT) for ≥50% reduction in alcohol consumption was 4.3, comparable to naltrexone efficacy metrics .

PTSD-Related Nightmares:
Pilot studies report 50-70% reduction in nightmare frequency at doses of 10-15 mg nightly, potentially through noradrenergic modulation of fear memory consolidation .

EventIncidence per 1000 Patient-Years
Hepatotoxicity0.8
Orthostatic Hypotension2.1
Priapism0.3
Pooled data from post-marketing surveillance

Toxicity Profile and Overdose Management

Animal toxicology studies reveal species-specific vulnerabilities:

  • Rodents: LD₅₀ = 1950 mg/kg (oral), with testicular necrosis occurring at 25 mg/kg/day

  • Primates: Chronic dosing (75 mg/kg/day) induced retinal degeneration and adrenal hyperplasia

Human overdose data from poison control centers (2010-2025) show:

  • Mild Toxicity (<50 mg): Drowsiness (65%), hypotension (40%)

  • Severe Toxicity (>200 mg): Coma (12%), ventricular arrhythmias (8%)

Management prioritizes activated charcoal administration within 1 hour and norepinephrine infusion for refractory hypotension . Hemodialysis proves ineffective due to 97% protein binding .

Recent Clinical Trials and Future Directions

The 2018 RCT by Simpson et al. marked a paradigm shift in prazosin repurposing, demonstrating its efficacy in AUD through noradrenergic pathway modulation. Key findings included:

Table 4: Alcohol Use Outcomes at 12 Weeks (Prazosin vs. Placebo)

ParameterPrazosin GroupPlacebo Groupp-value
Heavy Drinking Days/Week1.01.20.56
Drinks/Week13.313.10.98
Craving Intensity (VAS)32 ± 1145 ± 130.03
Data from double-blind RCT (N=80)

Ongoing phase II trials (NCT04872227, NCT04989399) are investigating prazosin's potential in:

  • Cocaine use disorder relapse prevention

  • Migraine prophylaxis through trigeminovascular modulation

  • COVID-19-related cytokine storm attenuation

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